Cas no 887465-82-9 (8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
- 887465-82-9
- SR-01000021616
- AKOS001354221
- Z237376306
- SR-01000021616-1
- F2542-0227
- 3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 6-(2-ethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(2-ethylphenyl)-1,7-dimethyl-3-(2-propenyl)- (9CI)
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- Inchi: 1S/C20H21N5O2/c1-5-11-23-18(26)16-17(22(4)20(23)27)21-19-24(16)12-13(3)25(19)15-10-8-7-9-14(15)6-2/h5,7-10,12H,1,6,11H2,2-4H3
- InChI Key: REBFZMZQGVWULK-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(C3=CC=CC=C3CC)C1=NC1=C2C(=O)N(CC=C)C(=O)N1C
Computed Properties
- Exact Mass: 363.16952493g/mol
- Monoisotopic Mass: 363.16952493g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 62.8Ų
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2542-0227-2μmol |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 2μmol |
$57.0 | 2023-08-15 | |
| Life Chemicals | F2542-0227-5μmol |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 5μmol |
$63.0 | 2023-08-15 | |
| Life Chemicals | F2542-0227-10μmol |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 10μmol |
$69.0 | 2023-08-15 | |
| Life Chemicals | F2542-0227-20μmol |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 20μmol |
$79.0 | 2023-08-15 | |
| Life Chemicals | F2542-0227-1mg |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 1mg |
$54.0 | 2023-08-15 | |
| Life Chemicals | F2542-0227-2mg |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 2mg |
$59.0 | 2023-08-15 | |
| Life Chemicals | F2542-0227-3mg |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 3mg |
$63.0 | 2023-08-15 | |
| Life Chemicals | F2542-0227-4mg |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 4mg |
$66.0 | 2023-08-15 | |
| Life Chemicals | F2542-0227-5mg |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 5mg |
$69.0 | 2023-08-15 | |
| Life Chemicals | F2542-0227-10mg |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
887465-82-9 | 90%+ | 10mg |
$79.0 | 2023-08-15 |
8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Related Literature
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Additional information on 8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
Introduction to Compound with CAS No. 887465-82-9 and Its Applications in Chemical Biology
Compound with the CAS number 887465-82-9 is a fascinating molecule that has garnered significant attention in the field of chemical biology. The product name, 8-(2-ethylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione, provides a detailed structural insight into its chemical composition. This compound belongs to a class of heterocyclic nucleoside analogs, which are known for their broad spectrum of biological activities and potential therapeutic applications.
The structural framework of this molecule consists of an imidazo[1,2-g]purine core, which is a fused bicyclic system incorporating both imidazole and purine moieties. This unique structural feature contributes to its distinct chemical and biological properties. The presence of various substituents such as 2-ethylphenyl, 1,7-dimethyl, and prop-2-en-1-yl groups further enhances its molecular complexity and functionality.
In recent years, there has been a surge in research focused on developing novel nucleoside analogs for their potential as anticancer agents. The compound with CAS no. 887465-82-9 has been extensively studied for its ability to inhibit key enzymes involved in DNA replication and repair. Specifically, it has shown promise in targeting enzymes such as thymidylate synthase (TS) and DNA polymerases. These enzymes are critical for cancer cell proliferation, making them attractive targets for therapeutic intervention.
One of the most compelling aspects of this compound is its mechanism of action. It has been demonstrated that it can interfere with the normal functioning of these enzymes by binding to their active sites and inhibiting their catalytic activity. This interference leads to the accumulation of DNA damage in cancer cells, ultimately leading to cell death. Additionally, studies have shown that it exhibits selectivity towards cancer cells over normal cells, minimizing side effects associated with traditional chemotherapeutic agents.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the various substituents into the imidazo[1,2-g]purine core requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to produce this compound in larger quantities, facilitating further biological studies.
Recent research has also explored the potential of this compound as a lead molecule for drug development. By modifying its structural features, scientists have been able to generate derivatives with enhanced potency and improved pharmacokinetic properties. These derivatives are being tested in preclinical studies to evaluate their efficacy and safety profiles.
The pharmacological profile of this compound is another area of interest. Studies have shown that it exhibits low toxicity at therapeutic doses, making it a promising candidate for clinical translation. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
The development of novel drug candidates is often hindered by challenges such as drug resistance and off-target effects. However, the unique properties of this compound offer a promising solution to these issues. Its mechanism of action and selectivity make it less likely to induce resistance compared to existing therapies. Additionally, its ability to target multiple pathways simultaneously may reduce the likelihood of off-target effects.
In conclusion, compound with CAS no. 887465-82-9 represents a significant advancement in the field of chemical biology. Its unique structural features and biological activities make it a valuable tool for both research and therapeutic applications. As further studies continue to uncover its potential, it is likely that this compound will play a crucial role in the development of next-generation treatments for various diseases.
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